8-(Aminomethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(Aminomethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with a unique structure that includes an aminomethyl group at the 8th position and methyl groups at the 3rd and 7th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Aminomethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves the following steps:
Starting Material: The synthesis begins with commercially available purine derivatives.
Methylation: The methyl groups at the 3rd and 7th positions can be introduced using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
8-(Aminomethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced purine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or thiols in the presence of a base.
Major Products
Oxidation: Oxo derivatives of the purine compound.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine derivatives with various functional groups.
Scientific Research Applications
8-(Aminomethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and viral infections.
Biochemistry: The compound is used in the study of enzyme interactions and as a probe for understanding purine metabolism.
Pharmacology: It is investigated for its pharmacokinetic properties and potential as a drug candidate.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 8-(Aminomethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in purine metabolism, such as xanthine oxidase and adenosine deaminase.
Pathways Involved: It affects pathways related to nucleotide synthesis and degradation, influencing cellular processes like DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a stimulant found in coffee and tea.
Theophylline: 1,3-Dimethylxanthine, used in the treatment of respiratory diseases.
Adenine: A purine base found in DNA and RNA.
Uniqueness
8-(Aminomethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine and theophylline, it has an aminomethyl group that allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C8H11N5O2 |
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Molecular Weight |
209.21 g/mol |
IUPAC Name |
8-(aminomethyl)-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C8H11N5O2/c1-12-4(3-9)10-6-5(12)7(14)11-8(15)13(6)2/h3,9H2,1-2H3,(H,11,14,15) |
InChI Key |
OXGPETZUBRRFHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC2=C1C(=O)NC(=O)N2C)CN |
Origin of Product |
United States |
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